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Introduction

Mazisotine (also known as Mazindol) is a sympathomimetic amine that functions as a
multimodal central nervous system stimulant.[1][2] Its primary mechanism of action involves the
inhibition of norepinephrine, dopamine, and serotonin reuptake, leading to increased synaptic
availability of these key neurotransmitters.[1][3] Additionally, Mazisotine exhibits partial agonist
activity at the orexin-2 receptor, which is implicated in the regulation of wakefulness.[4][5] This
dual mechanism of action makes Mazisotine a promising therapeutic candidate for disorders
characterized by deficits in attention, wakefulness, and impulse control, such as Attention-
Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3][4]

These application notes provide a comprehensive overview of the experimental design for
clinical trials investigating the efficacy and safety of a controlled-release (CR) formulation of
Mazisotine. Detailed protocols for key experiments are provided to guide researchers in the
clinical development of this compound.

Preclinical Data Summary

A summary of key preclinical data for Mazisotine is presented in the table below. This
information is crucial for informing the design of early-phase clinical trials, including starting
dose selection and safety monitoring parameters.
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Parameter Value Species Reference

Norepinephrine

Transporter (NET)

Inhibitor Dopamine

Transporter (DAT)

Mechanism of Action Inhibitor Serotonin In vitro [11[4115]

Transporter (SERT)

Inhibitor Partial

Orexin-2 Receptor

Agonist

>99% binding at NET,

Receptor Binding DAT, and SERT 39% ]
i o ) In vitro [1]
Profile binding at Orexin-2
Receptors (at 10 uM)
Acute Toxicity (Oral
180 - 320 mg/kg Rat [3]

LD50)

Pharmacokinetic and Pharmacodynamic Profile

The controlled-release formulation of Mazisotine is designed for once-daily oral administration.
[1] The pharmacokinetic profile is characterized by a relatively slow absorption and a prolonged
half-life, which supports a stable plasma concentration throughout the day.
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Value (Controlled-
Parameter Release Condition Reference
Formulation)

Time to Maximum

) ~4 hours Single Dose [1]
Concentration (Tmax)
Half-life (t%2) ~10 hours Single Dose [1]
Maximum
Concentration (Cmax)  16.5 nM Single Dose [1]
at 3mg dose
Dosing Regimen 1-3 mg, once daily ADHD Clinical Trial [6]

Clinical Trial Design: Phase ll/lll for ADHD (Adults)

This section outlines a typical Phase 1l/11l clinical trial design for evaluating the efficacy and
safety of Mazisotine CR in adults with ADHD.

Study Objectives

e Primary Objective: To evaluate the efficacy of Mazisotine CR compared to placebo in
reducing the core symptoms of ADHD in adults.

e Secondary Objectives:
o To assess the effect of Mazisotine CR on functional impairment associated with ADHD.
o To evaluate the safety and tolerability of Mazisotine CR.

o To characterize the pharmacokinetic profile of Mazisotine CR in the target population.

Study Design

» Design: Randomized, double-blind, placebo-controlled, parallel-group study.

e Duration: 6 weeks of treatment.[6]
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o Patient Population: Adults (18-64 years) with a primary diagnosis of ADHD according to
DSM-5 criteria.[6]

« Intervention: Mazisotine CR (1 mg, 2 mg, or 3 mg) or placebo, administered orally once
daily.[6] Dosing is flexible, starting at 1 mg/day and titrated based on efficacy and tolerability.

[1]

Endpoints

o Primary Efficacy Endpoint: Change from baseline in the total score of the ADHD Rating
Scale-DSM-5 (ADHD-RS-DSM-5) at week 6.[7]

e Secondary Efficacy Endpoints:

o Proportion of subjects with at least a 30% and 50% reduction in ADHD-RS-DSM-5 total
score.[7]

o Change from baseline in the Clinical Global Impression-Severity (CGI-S) and
Improvement (CGlI-I) scales.

o Change from baseline in a validated measure of functional impairment.[7]
» Safety Endpoints:
o Incidence and severity of treatment-emergent adverse events (TEAES).
o Changes in vital signs (blood pressure, heart rate), ECG parameters, and body weight.[1]

o Clinical laboratory assessments.

Clinical Trial Design: Phase lll for Narcolepsy Type 1
(Adults)

This section outlines a typical Phase lll clinical trial design for evaluating the efficacy and safety
of Mazisotine ER (Extended-Release) in adults with narcolepsy type 1.

Study Objectives
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e Primary Objective: To evaluate the efficacy of Mazisotine ER compared to placebo in
reducing the frequency of cataplexy attacks.[8][9]

e Secondary Objectives:
o To assess the effect of Mazisotine ER on excessive daytime sleepiness (EDS).[8]

o To evaluate the overall safety and tolerability of Mazisotine ER.

Study Design

» Design: Randomized, double-blind, placebo-controlled, parallel-group study.[8][9]
o Duration: 8 weeks of treatment.[3][9]
» Patient Population: Adults (=18 years) with a diagnosis of narcolepsy with cataplexy.[9]

 Intervention: Mazisotine ER or placebo, administered orally once daily.

Endpoints

o Primary Efficacy Endpoint: Change from baseline in the weekly number of cataplexy attacks.

[81[9]
e Secondary Efficacy Endpoints:
o Change from baseline in the Epworth Sleepiness Scale (ESS) score.[8]

o Change from baseline in the Maintenance of Wakefulness Test (MWT) mean sleep
latency.

o Change from baseline in the Patient-Reported Outcomes Measurement Information
System (PROMIS) for sleep disturbance.[3]

» Safety Endpoints:
o Incidence and severity of TEAES.

o Changes in vital signs, ECG parameters, and body weight.
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o Clinical laboratory assessments.

Experimental Protocols

Protocol 1: Administration and Scoring of the ADHD
Rating Scale-DSM-5 (ADHD-RS-DSM-5)

Objective: To provide a standardized method for assessing the severity of ADHD symptoms.
Procedure:

e The ADHD-RS-DSM-5 is an 18-item scale that corresponds to the 18 diagnostic criteria for
ADHD in the DSM-5.

e The scale is completed by a clinician based on an interview with the patient and, if available,
a caregiver.

o Each item is rated on a 4-point Likert scale based on the frequency of the symptom over the
past 6 months:

o 0= Never or rarely
o 1= Sometimes

o 2 = Often

o 3 = Very often

e The total score is the sum of the scores for all 18 items, with a higher score indicating
greater symptom severity.

e Subscale scores for inattention (items 1-9) and hyperactivity/impulsivity (items 10-18) can
also be calculated.

Protocol 2: Assessment of Cataplexy Frequency

Objective: To quantify the number of cataplexy attacks experienced by patients with narcolepsy.

Procedure:
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» Patients are provided with a daily diary to record the occurrence of cataplexy attacks.

o A cataplexy attack is defined as a sudden and transient episode of muscle weakness, often
triggered by strong emotions such as laughter, surprise, or anger.

o For each recorded attack, patients should document:

Date and time of the attack.

[¢]

[¢]

The trigger for the attack (if any).

[e]

The muscle groups affected (e.g., jaw drop, head nod, buckling of the knees).

The duration of the attack.

o

o The weekly cataplexy rate is calculated as the total number of attacks recorded over a 7-day
period.

Protocol 3: Epworth Sleepiness Scale (ESS)

Objective: To measure the patient's subjective level of daytime sleepiness.
Procedure:
e The ESS is a self-administered questionnaire consisting of 8 questions.

» Patients rate their likelihood of dozing off or falling asleep in eight different situations on a 4-

point scale:

o 0 = would never doze

o 1 = slight chance of dozing

o 2 = moderate chance of dozing
o 3 = high chance of dozing

e The total score is the sum of the ratings for all 8 situations, with a maximum score of 24. A
higher score indicates greater daytime sleepiness.
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Protocol 4: Maintenance of Wakefulness Test (MWT)

Objective: To objectively measure a patient's ability to remain awake during the day in a quiet,
dark environment.

Procedure:
e The MWT consists of four 40-minute trials conducted at 2-hour intervals.

e During each trial, the patient sits in a comfortable chair in a quiet, dimly lit room and is
instructed to try to stay awake.

e Polysomnography is used to monitor brain waves (EEG), eye movements (EOG), and
muscle tone (EMG) to determine sleep onset.

e The sleep latency for each trial is the time from the start of the trial to the first epoch of sleep.

e The mean sleep latency across the four trials is calculated. A longer mean sleep latency
indicates a greater ability to remain awake.

Protocol 5: Cardiovascular Safety Monitoring

Objective: To monitor for potential cardiovascular adverse effects of Mazisotine.

Procedure:

e Screening:
o Obtain a thorough personal and family history of cardiovascular disease.
o Perform a physical examination, including measurement of blood pressure and heart rate.
o Obtain a baseline 12-lead electrocardiogram (ECG).

e On-treatment Monitoring:

o Measure blood pressure and heart rate at each study visit.
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o Perform a 12-lead ECG at regular intervals (e.g., at baseline, after dose titration, and at
the end of the study).

o Monitor for any patient-reported cardiovascular symptoms (e.g., palpitations, chest pain,

syncope).
e Action Thresholds:

o Define clinically significant changes in blood pressure and heart rate that would require
dose reduction or discontinuation (e.g., sustained increase in systolic blood pressure >15
mmHg or diastolic blood pressure >10 mmHg; sustained increase in heart rate >15 bpm).

o Define clinically significant ECG abnormalities (e.g., QTc interval prolongation >450 ms)
that would require further investigation and potential discontinuation of the drug.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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